![molecular formula C19H23NO3 B12621163 Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate CAS No. 920514-00-7](/img/structure/B12621163.png)
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate is a complex organic compound that features an indole core structure. Indoles are significant in both natural and synthetic chemistry due to their presence in many biologically active molecules. This compound is of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the 2-oxocyclohexyl group and the methyl ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.
Applications De Recherche Scientifique
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl ®-3-(1-methyl-2-oxocyclohexyl)propionate
- Tetrahydrocarbazoles
- Cyclopentindole
- Cycloheptindole
Uniqueness
Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core, combined with the 2-oxocyclohexyl group, makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Propriétés
Numéro CAS |
920514-00-7 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
methyl 1-[3-(2-oxocyclohexyl)propyl]indole-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-23-19(22)16-13-20(17-10-4-3-9-15(16)17)12-6-8-14-7-2-5-11-18(14)21/h3-4,9-10,13-14H,2,5-8,11-12H2,1H3 |
Clé InChI |
UHGXHAWRKKYZKL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C2=CC=CC=C21)CCCC3CCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
![N-[2-(2-{2-[(Triphenylmethyl)amino]ethoxy}ethoxy)ethyl]glycine](/img/structure/B12621096.png)
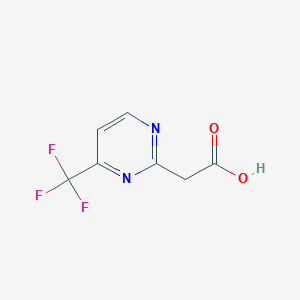
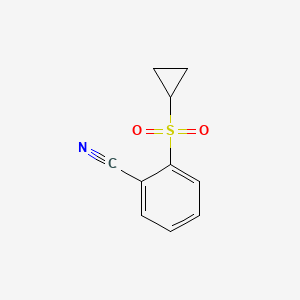

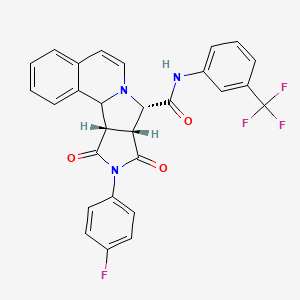
![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
![6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621137.png)
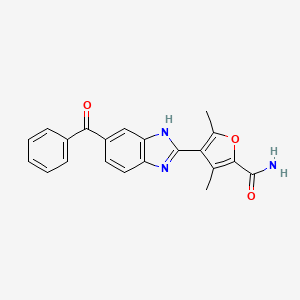
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
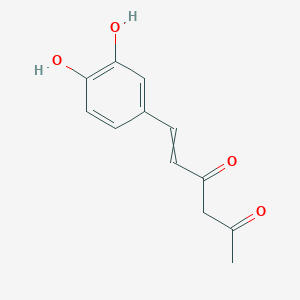
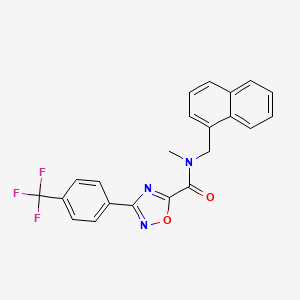
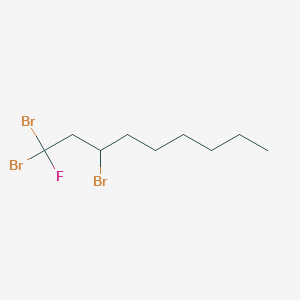
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
